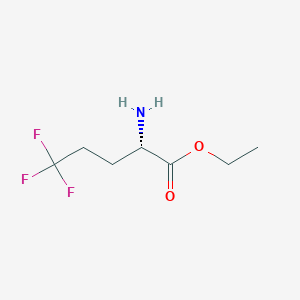
2,3-Difluoro-4-(hydroxymethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a hydroxymethyl group is attached at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2,3-difluorotoluene with a suitable oxidizing agent to introduce the carboxylic acid group. Another method involves the use of 2,3-difluorobenzyl alcohol, which is then oxidized to form the desired benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include potassium permanganate, chromium trioxide, and other strong oxidizers .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-4-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 2,3-difluorobenzyl alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 2,3-Difluoro-4-carboxybenzoic acid.
Reduction: 2,3-Difluorobenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4-(hydroxymethyl)benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-4-(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Difluorobenzoic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-Hydroxymethylbenzoic acid: Does not have fluorine atoms, resulting in different electronic properties.
2,4-Difluorobenzoic acid: Fluorine atoms are positioned differently, affecting its reactivity and applications.
Uniqueness
2,3-Difluoro-4-(hydroxymethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxymethyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H6F2O3 |
|---|---|
Molekulargewicht |
188.13 g/mol |
IUPAC-Name |
2,3-difluoro-4-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H6F2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11H,3H2,(H,12,13) |
InChI-Schlüssel |
YVWKJNSZNYIBTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CO)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)

![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)


